molecular formula C19H13F2N3O4 B2940748 N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide CAS No. 921905-57-9

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2940748
CAS No.: 921905-57-9
M. Wt: 385.327
InChI Key: QPEZITRXBAPSAV-UHFFFAOYSA-N
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Description

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorobenzamide core linked to a 1,3,4-oxadiazole ring and a 7-ethoxy-substituted benzofuran moiety. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability, while the benzofuran moiety may influence lipophilicity and target binding .

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O4/c1-2-26-13-8-3-5-10-9-14(27-16(10)13)18-23-24-19(28-18)22-17(25)15-11(20)6-4-7-12(15)21/h3-9H,2H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEZITRXBAPSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Scientific Research Applications

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of benzamide-based pesticides. Below is a comparative analysis with structurally related compounds from the provided evidence, focusing on substituents, pesticidal use, and inferred properties:

Compound Name (Use) Key Structural Features Pesticidal Activity
Target Compound 2,6-difluorobenzamide + 7-ethoxy-benzofuran-oxadiazole Hypothesized IGR/herbicide
Teflubenzuron (Insecticide) 2,6-difluorobenzamide + 3,5-dichloro-2,4-difluorophenyl urea Chitin synthesis inhibitor
Chlorfluazuron (Insecticide) 2,6-difluorobenzamide + cyclopropyl-pyridinyl-chloro substituents IGR (Lepidoptera control)
Hexaflumuron (Insecticide) 2,6-difluorobenzamide + 3,5-dichloro-4-tetrafluoroethoxy phenyl Termiticide, chitin inhibition
Novaluron (Insecticide) 2,6-difluorobenzamide + trifluoromethoxy-trifluoromethylphenyl Broad-spectrum IGR
Diflufenican (Herbicide) 2,4-difluorophenyl + 3-(trifluoromethyl)phenoxy-pyridinecarboxamide Carotenoid biosynthesis inhibitor

Key Observations:

  • Common Features: The 2,6-difluorobenzamide backbone is shared with teflubenzuron, chlorfluazuron, hexaflumuron, and novaluron, all of which are IGRs targeting chitin synthesis. This suggests the target compound may share a similar mechanism .
  • Unique Substituents: The 7-ethoxy-benzofuran-oxadiazole group distinguishes the target compound.
  • Ethoxy Group : The ethoxy substituent in the benzofuran ring could improve lipophilicity (logP) compared to chlorinated or trifluoromethylated analogs, influencing translocation in plants or cuticle penetration in insects.
  • Oxadiazole vs. Urea/Sulfonamide : Unlike teflubenzuron (urea linker) or sulfentrazone (sulfonamide), the oxadiazole ring may confer greater hydrolytic stability and resistance to metabolic degradation.

Mechanistic and Physicochemical Insights

Mechanism of Action:

  • Chitin Synthesis Inhibition : Benzoylureas like teflubenzuron disrupt chitin biosynthesis in insects. The target compound’s 2,6-difluorobenzamide core aligns with this mechanism, though its benzofuran-oxadiazole group may modify target affinity or specificity .
  • Herbicidal Potential: If acting as a herbicide, the compound’s structure resembles diflufenican, which inhibits phytoene desaturase. The ethoxy group could facilitate phloem mobility, critical for systemic herbicides.

Physicochemical Properties (Inferred):

  • Molecular Weight: ~430–450 g/mol (estimated), comparable to novaluron (446 g/mol) but larger than teflubenzuron (381 g/mol). Higher molecular weight may reduce foliar absorption but enhance soil persistence.
  • Solubility : The oxadiazole and benzofuran rings likely reduce water solubility, favoring emulsifiable concentrate formulations.
  • Stability : Fluorine atoms and the oxadiazole ring may confer resistance to photodegradation and hydrolysis, extending field efficacy.

Advantages and Limitations

  • Advantages: Novel benzofuran-oxadiazole hybrid could overcome resistance in pests resistant to conventional benzoylureas. Ethoxy group may enhance selectivity for plant vs. mammalian targets, reducing toxicity.
  • Limitations: No direct activity data (e.g., LD50, EC50) are available in the provided evidence, necessitating further bioassays. Structural complexity may complicate synthesis and scale-up.

Biological Activity

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C22H15N3O6
  • Molecular Weight : 417.371 g/mol
  • CAS Number : 922098-07-5

Structure

The compound features a complex structure that includes a benzofuran moiety and an oxadiazole ring, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Mechanism of Action : Research indicates that derivatives of benzofuran can induce apoptosis in cancer cells through caspase-dependent pathways. The mitochondrial membrane potential is affected, leading to increased reactive oxygen species (ROS) production .
  • Cell Line Studies : In vitro studies have demonstrated that these compounds exhibit cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer) using assays like SRB and ATP viability assays .
  • Case Study : A specific derivative demonstrated significant suppression of growth in a chloroquine-resistant strain of Plasmodium falciparum, showcasing not only anticancer but also antimalarial properties .

Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic applications:

  • Antimalarial Activity : The compound has shown efficacy against drug-resistant strains of malaria parasites in both in vitro and in vivo models .

Toxicity and Safety Profile

Toxicological assessments indicate that the compound exhibits minimal toxicity at therapeutic doses. In vivo studies reported no significant alterations in biochemical or hematological parameters compared to control groups during toxicity assays .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimalarialEffective against chloroquine-resistant strains
CytotoxicitySignificant cytotoxic effects on MCF-7, A549
ToxicityMinimal toxicity observed in animal models

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